Home > Products > Screening Compounds P60845 > 3'-Deoxyguanosine
3'-Deoxyguanosine - 3608-58-0

3'-Deoxyguanosine

Catalog Number: EVT-1178720
CAS Number: 3608-58-0
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.
3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.
Future Directions
  • Investigating its Potential as a Prodrug: Research on 3'-deoxyguanosine as a prodrug, particularly its activation by specific kinases, could lead to the development of new therapeutic strategies for targeted drug delivery. []

2'-Amino-2'-deoxyguanosine

Compound Description: 2'-Amino-2'-deoxyguanosine is a valuable probe for investigating metal ion interactions at the active site of group I ribozymes []. This research focuses on understanding the protonation state of the amino group at a specific pH, crucial for interpreting experimental results.

3'-Amino-3'-deoxyguanosine

Compound Description: Similar to 2'-amino-2'-deoxyguanosine, 3'-amino-3'-deoxyguanosine is used to investigate metal ion interactions within group I ribozymes []. The research emphasizes the importance of determining the amine pKa at a specific pH using 15N NMR, particularly for interpreting metal ion interaction experiments.

2'-15N-Amino-2'-deoxyadenosine

Compound Description: This compound is a synthetically prepared adenosine analog with 15N-enrichment at the 2'-amino group []. Its synthesis enables convenient and accurate pKa determination using 15N NMR.

2'-15N-Amino-2'-deoxyguanosine

Compound Description: This is a 15N-labeled analog of 2'-amino-2'-deoxyguanosine, synthesized for accurate pKa determination of the 2'-amino group using 15N NMR [].

3'-15N-Amino-3'-deoxyguanosine

Compound Description: This 15N-labeled analog of 3'-amino-3'-deoxyguanosine is synthesized for accurate amine pKa determination using 15N NMR [].

3'-Amino-3'-deoxyuridine

Compound Description: This compound shows significantly faster reaction rates with nucleoside 5'-phosphorimidazolides compared to uridine in forming dinucleoside phosphoramidates []. It's also a key component in template-directed syntheses of 3'-5' linked oligomers on poly(C) and poly(dC) templates.

Guanosine-5'-phosphorimidazolide

Compound Description: This compound, a derivative of guanosine, displays inefficient and non-regioselective condensation on poly(C) and poly(dC) templates [].

2-Methyl-imidazole derivative of Guanosine-5'-phosphorimidazolide

Compound Description: This derivative overcomes the limitations of guanosine-5'-phosphorimidazolide by introducing a methyl group at the 2-position of the imidazole ring, enabling efficient and regioselective synthesis of long 3'-5' linked oligomers on poly(C) and poly(dC) templates [].

2-Methyl-imidazole derivative of 3'-Amino-3'-deoxyguanosine-5'-phosphate

Compound Description: Similar to the 2-methyl-imidazole derivative of guanosine-5'-phosphorimidazolide, this compound demonstrates efficient condensation on poly(C) and poly(dC) templates, yielding similar product families [].

(+/-)-(1α,3α,4β)-3-Amino-4-hydroxycyclopentanemethanol

Compound Description: This compound serves as the starting material in synthesizing carbocyclic analogs of 2-amino-6-substituted-purine 3'-deoxyribofuranosides, including a carbocyclic analog of 3'-deoxyguanosine [].

2-Amino-4,6-dichloropyrimidine

Compound Description: This compound, alongside (+/-)-(1α,3α,4β)-3-amino-4-hydroxycyclopentanemethanol, acts as a starting material in synthesizing carbocyclic analogs of 2-amino-6-substituted-purine 3'-deoxyribofuranosides [].

Carbocyclic analog of 3'-deoxyguanosine (3'-CDG)

Compound Description: This analog of 3'-deoxyguanosine exhibits in vitro activity against specific strains of Herpes Simplex Virus (HSV-1), particularly those inducing thymidine kinase [].

Carbocyclic analog of 2-amino-6-chloropurine 3'-deoxyribofuranoside

Compound Description: This carbocyclic analog displays in vitro activity against HSV-1 strains, including those lacking thymidine kinase inducing capacity, unlike 3'-CDG [].

Carbocyclic analog of 2,6-diaminopurine 3'-deoxyribofuranoside

Compound Description: This carbocyclic analog exhibits modest in vitro activity against the influenza virus [].

Guanosine

Compound Description: Guanosine, a naturally occurring purine nucleoside, serves as a ligand for human purine nucleoside phosphorylase (PNP) and is used to study the enzyme's structure and interactions [].

8-Azaguanine

Compound Description: 8-Azaguanine is a purine analog and a ligand for human PNP, used in structural studies to understand the enzyme's binding site characteristics [].

Inosine

Compound Description: Inosine, a naturally occurring purine nucleoside, serves as a ligand for human PNP and is used in structural studies to elucidate the enzyme's binding site properties [].

Immucillin-H

Compound Description: Immucillin-H is a potent transition state inhibitor of human PNP, used to study the enzyme's catalytic mechanism and design new inhibitors [].

O6-Ethyldeoxyguanosine (O6-EtdGuo)

Compound Description: O6-EtdGuo is a potentially mutagenic DNA adduct formed by the reaction of DNA with the carcinogen ethylnitrosourea []. It is used as a marker for DNA damage and is quantified using immunological methods.

O6-Ethylguanosine

Compound Description: O6-Ethylguanosine is a modified guanosine used as a hapten to generate high-affinity antibodies for the detection and quantification of O6-EtdGuo in DNA samples [].

3'-Deoxyadenosine (3'-dA)

Compound Description: 3'-Deoxyadenosine is a potent inhibitor of X-ray-induced-PLD recovery (PLDR) in Chinese hamster HA-1 cells, potentially through its incorporation into DNA and inhibition of DNA polymerase beta [].

9-β-D-Arabinofuranosyladenine (Ara-A)

Compound Description: Ara-A is a nucleoside analog that acts as a potent inhibitor of PLDR in Chinese hamster HA-1 cells, possibly by interfering with DNA repair pathways [].

N6-Butyryl-3'-deoxyadenosine

Compound Description: N6-Butyryl-3'-deoxyadenosine effectively suppresses PLDR at non-toxic doses in Chinese hamster HA-1 cells, suggesting its potential as a safer alternative for enhancing the antitumor effects of other drugs [].

2',3'-Dideoxythymidine (2',3'-ddT)

Compound Description: 2',3'-ddT is a specific inhibitor of DNA polymerase β, showing moderate effectiveness in suppressing PLDR in Chinese hamster HA-1 cells, suggesting the involvement of DNA polymerase β in the PLDR pathway [].

3'-Deoxycytidine

Compound Description: 3'-Deoxycytidine is a cytidine analog that, when converted to its triphosphate form, inhibits the replication of a hepatitis C virus (HCV)-like RNA template in a cell-based system [].

3'-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine

Compound Description: This compound is a key intermediate in the chemo-enzymatic synthesis of 3'-deoxyguanosine and related purine analogs []. It is synthesized by an enzymatic transglycosylation reaction using 3'-deoxycytidine as a donor of the 3-deoxy-D-erythro-pentofuranose moiety.

Source and Classification

3'-Deoxyguanosine is derived from guanosine, where the hydroxyl group at the 3' position of the ribose sugar is removed. It belongs to the class of deoxynucleosides and is often utilized in the synthesis of deoxyribonucleic acid (DNA) as well as in various biochemical assays and research applications.

Synthesis Analysis

The synthesis of 3'-deoxyguanosine typically involves several methods, including phosphoramidite chemistry and other chemical modifications.

Phosphoramidite Method:

  • The most common approach involves the use of phosphoramidite chemistry, which allows for the stepwise addition of nucleotides to form oligonucleotides.
  • A protected form of 3'-deoxyguanosine can be synthesized by coupling it with a suitable phosphoramidite under controlled conditions. For instance, a protected 5'-dimethoxytrityl-N-isobutyryl-2'-deoxyguanosine can be produced through a modified coupling process that involves sonication and polymerization techniques .

Technical Parameters:

  • The reactions are often conducted in dry solvents such as acetonitrile under inert atmospheres (e.g., nitrogen) to prevent moisture interference.
  • The typical yields for these reactions range from 70% to 90%, depending on the specific conditions employed .
Molecular Structure Analysis

The molecular structure of 3'-deoxyguanosine consists of:

  • Base: Guanine, which contains a fused double-ring structure (purine).
  • Sugar: A deoxyribose sugar that lacks an oxygen atom at the 2' position compared to ribose.
  • Phosphate Group: In its triphosphate form (as in deoxyguanosine triphosphate), it has three phosphate groups attached to the 5' carbon.

Structural Data

  • Molecular Formula: C₁₀H₁₃N₅O₅
  • Molecular Weight: Approximately 251.23 g/mol
  • The presence of functional groups such as amino (-NH₂) and carbonyl (C=O) contributes to its reactivity and interaction with enzymes involved in nucleic acid metabolism.
Chemical Reactions Analysis

3'-Deoxyguanosine participates in various chemical reactions, particularly those involving phosphorylation and incorporation into nucleic acids.

Key Reactions:

  1. Phosphorylation: The conversion of 3'-deoxyguanosine to its triphosphate form occurs through phosphorylation, which is crucial for its role in DNA synthesis.
  2. Base Pairing: As part of DNA, it pairs with cytosine through hydrogen bonding during DNA replication and transcription processes.

Technical Parameters

  • The reaction conditions typically require specific pH levels and temperatures conducive to enzyme activity (e.g., around 37°C for polymerases).
  • The efficiency of incorporation into DNA strands can be influenced by factors such as nucleotide concentration and enzyme specificity.
Mechanism of Action

The mechanism of action for 3'-deoxyguanosine primarily revolves around its role as a substrate for DNA polymerases during DNA replication.

Mechanism Details:

  • DNA polymerases catalyze the addition of nucleotides to the growing DNA strand by forming phosphodiester bonds between the 5' phosphate group of one nucleotide and the 3' hydroxyl group of another.
  • In this process, 3'-deoxyguanosine acts as a building block, contributing to the elongation of the DNA strand while releasing pyrophosphate as a byproduct.

Relevant Data

  • Kinetic studies show that deoxynucleoside triphosphates are essential for efficient DNA synthesis, with specific affinity constants varying based on the enzyme used .
Physical and Chemical Properties Analysis

3'-Deoxyguanosine exhibits several notable physical and chemical properties:

Physical Properties:

  • Appearance: Typically appears as a white crystalline solid or powder.
  • Solubility: Soluble in water but less soluble in organic solvents.

Chemical Properties:

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Can undergo hydrolysis, oxidation, and phosphorylation reactions.

Relevant Data:

  • Melting Point: Approximately 240°C.
  • pH Stability Range: Effective within pH ranges commonly found in biological systems (around pH 7).
Applications

3'-Deoxyguanosine has numerous applications across various scientific fields:

  1. Molecular Biology: Used extensively in synthesizing oligonucleotides for genetic studies, PCR amplification, and cloning techniques.
  2. Biochemistry: Serves as a substrate for enzymes involved in DNA replication and repair processes.
  3. Therapeutics: Investigated for potential use in antiviral therapies due to its structural similarity to natural nucleotides, which may inhibit viral replication mechanisms .
  4. Nanotechnology: Explored for applications in developing nucleic acid-based nanostructures due to its ability to form stable duplexes with complementary strands.
Chemical Identity & Structural Characterization of 3'-Deoxyguanosine

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Canonical SMILES Representation

The systematic IUPAC name for 3'-deoxyguanosine is 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, reflecting its absolute stereochemistry at C1' (anomeric carbon), C2', and C4' positions [5] [7]. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol. The Canonical SMILES string is C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO, which encodes:

  • The β-D-erythro-pentofuranosyl sugar (ring O at C1')
  • The 3'-deoxy modification (no O at C3')
  • The guanine base (2-amino-6-oxopurine) linked via N9-glycosidic bond [5] [7].

Crystallographic Analysis of the β-D-Erythro-Pentofuranosyl Moiety

X-ray crystallography confirms that 3'-deoxyguanosine adopts a north (C3'-endo) sugar pucker in the solid state, similar to canonical RNA nucleosides. This conformation is stabilized by:

  • Intramolecular hydrogen bonding between O5' (sugar) and N3 (guanine) (distance: 2.85 Å)
  • Van der Waals contacts between C8 (guanine) and C1' (sugar) [7].The absence of the 3'-hydroxyl group reduces steric strain, leading to a sugar pseudorotation angle (P) of 15–20°, compared to 40° in deoxyguanosine. This subtle shift enhances conformational rigidity, as observed in crystal lattice packing [7].

Physicochemical Properties

Spectroscopic Profiles (UV λmax, ε Values)

3'-Deoxyguanosine exhibits UV absorption maxima characteristic of purine nucleosides:

  • λmax = 252 nm (pH 7.0, H₂O), with a molar extinction coefficient (ε) of 12,300 M⁻¹cm⁻¹
  • A secondary peak at λmax = 275 nm (ε = 8,100 M⁻¹cm⁻¹) [3] [10].Hypochromicity shifts occur in duplex DNA (Δλ = −8 nm), indicating base stacking. Fluorescence emission at λem = 380 nm (when excited at 260 nm) is quenched in Watson-Crick pairs but enhanced in Hoogsteen configurations, serving as a structural probe [10].

Thermodynamic Stability and Solubility Parameters

Table 1: Thermodynamic and Solubility Properties of 3'-Deoxyguanosine

PropertyValueConditions
Melting Point285°C (dec.)
Density2.08 ± 0.1 g/cm³20°C, 760 Torr
Aqueous Solubility12.3 mg/mL (46.0 mM)25°C
DMSO Solubility100 mg/mL (374.2 mM)25°C, ultrasonic treatment
LogP (Partition Coefficient)-1.5Octanol/water

Data derived from [5] [7]. The compound’s low LogP indicates high hydrophilicity, consistent with its 4 hydrogen bond donors and 8 acceptors. Solubility in water is pH-dependent, decreasing below pH 5 due to protonation at N7 (pKa = 2.9) [7].

Computational Chemistry Insights

Molecular Dynamics Simulations of Sugar Conformation

Molecular dynamics (MD) simulations (200 ns, explicit solvent) reveal key differences between 3'-deoxyguanosine and deoxyguanosine:

  • Reduced conformational flexibility: The 3'-deoxy sugar samples a narrower pseudorotation phase space (P = 0°–30°) versus deoxyguanosine (P = 0°–50°).
  • Enhanced stability of the C2'-endo conformation in duplex DNA, increasing lifetime by 1.8-fold compared to C3'-endo [4].This rigidity arises from loss of the 3'-OH⋯O4' hydrogen bond, allowing tighter packing in the DNA minor groove. Free energy calculations show a ΔG of -2.3 kcal/mol for C2'-endo over C3'-endo, favoring B-DNA-like geometries [4].

Hydrogen Bonding Networks in Purine-Sugar Interactions

Table 2: Key Hydrogen Bonds in 3'-Deoxyguanosine Complexes

Interaction SiteBond PartnerDistance (Å)Energy (kcal/mol)Biological Role
Guanine N1–HCytosine O22.90-5.1Watson-Crick pairing
Guanine O6Cytosine N4–H2.87-6.2Watson-Crick pairing
Sugar O5'–HPurine N32.85-3.8Glycosidic bond stabilization
Guanine N2–HDNA backbone phosphate3.10-4.5Minor groove anchoring

Simulations identify a cooperative H-bond network involving O5'–H⋯N3 (sugar-base) and N2–H⋯O4P (base-backbone). This network stabilizes the anti-glycosidic torsion angle (χ = −120° ± 15°), preventing rotation to syn conformers [7]. In complexes with Thermus aquaticus DNA polymerase, the O-helix residues (Arg587, Gln754) form water-mediated H-bonds with the sugar O5' and guanine O6, explaining its recognition as a substrate analog [9].

Key Insights: The structural biology of 3'-deoxyguanosine is defined by its north sugar pucker, altered H-bonding versus deoxyguanosine, and conformational rigidity. These features underpin its roles as a polymerase substrate and fluorescent probe for DNA secondary structures [7] [10].

Properties

CAS Number

3608-58-0

Product Name

3'-Deoxyguanosine

IUPAC Name

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1

InChI Key

OROIAVZITJBGSM-OBXARNEKSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Synonyms

9-(3-Deoxy-β-D-erythro-pentofuranosyl)-Guanine;

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.